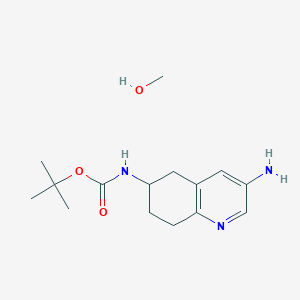

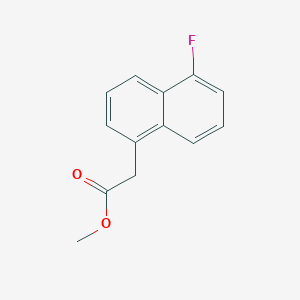

Methyl l-methionyl-l-isoleucinate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Methionine Metabolism and Its Implications

Methyl l-methionyl-l-isoleucinate, a derivative related to methionine, plays a crucial role in various metabolic pathways, although direct studies on this specific compound are scarce. Research on methionine and its metabolites, however, provides valuable insights into the potential applications and significance of similar compounds in scientific research. Methionine, an essential amino acid, and S-adenosylmethionine (SAM), its activated form, are pivotal in a range of essential metabolic functions across different organisms, including humans, plants, and animals.

Plant Metabolism and Genetic Engineering : In plants, both methionine and SAM are integral to the synthesis of ethylene, nicotianamine, polyamines, and a myriad of methylation reactions necessary for growth and development. Understanding these pathways offers potential for genetic engineering to enhance nutritional value and stress resistance in crops (Sauter et al., 2013).

Cancer Research and Dietary Interventions : Research has identified methionine dependency as a characteristic of certain cancer cells, suggesting that methionine restriction could be a strategic approach in cancer treatment. This opens avenues for dietary interventions in cancer prevention and management, as well as the development of treatments targeting methionine metabolism (Cavuoto & Fenech, 2012).

Nutritional Science and Metabolic Health : Studies on methionine's role in methyl group metabolism highlight its nutritional implications, especially in the context of methylation reactions crucial for health. This research underpins dietary recommendations and the development of nutritional supplements aimed at optimizing metabolic health (Bertolo & McBreairty, 2013).

Medical Foods and Metabolic Disorders Management : The study of medical foods high in leucine, and devoid of valine and isoleucine, for managing metabolic disorders such as methylmalonic acidemia, highlights the intricate balance required in dietary management of these conditions. It underscores the potential for tailored nutritional interventions to manage complex metabolic disorders (Myles et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

methyl (2S,3S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3S/c1-5-8(2)10(12(16)17-3)14-11(15)9(13)6-7-18-4/h8-10H,5-7,13H2,1-4H3,(H,14,15)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESAIABWEWIKBD-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl l-methionyl-l-isoleucinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)

![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)

![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)

![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)

![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)